Selina-3,7(11)-diene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,4,4a,7,8-hexahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,14H,5,7-10H2,1-4H3/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBYZQFEBIUGD-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(=C(C)C)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1CC(=C(C)C)CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6813-21-4 | |
| Record name | Selina-3,7(11)-diene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6813-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthetic Pathways and Enzymology of Selina 3,7 11 Diene
The Building Blocks of Life: Precursor Elucidation and Isoprenoid Pathway Integration
All terpenes, including selina-3,7(11)-diene, are derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants and many other organisms utilize two primary pathways to generate these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org
A Tale of Two Pathways: Mevalonate (MVA) and Methylerythritol Phosphate (MEP)
The MVA and MEP pathways are spatially separated within the plant cell, a compartmentalization that adds a layer of regulatory complexity to terpene biosynthesis. rsc.orgpnas.org The MVA pathway, located in the cytosol, is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.org In contrast, the MEP pathway operates within the plastids and typically supplies the building blocks for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org
However, this division of labor is not absolute. Evidence suggests a degree of "crosstalk" between the two pathways, with the transport of isoprenoid intermediates between the cytosol and plastids. pnas.orgacs.org While the MVA pathway is the primary source of precursors for cytosolic sesquiterpene synthesis, studies have shown that the MEP pathway can also contribute to the sesquiterpene pool in certain tissues and under specific conditions. pnas.orgacs.org This metabolic flexibility highlights the intricate regulation of isoprenoid biosynthesis in plants.
The Immediate Precursor: Farnesyl Diphosphate (FPP)
The direct precursor for the vast array of sesquiterpenes, including this compound, is farnesyl diphosphate (FPP). rsc.org FPP is a 15-carbon molecule formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP. rsc.org This crucial step is catalyzed by FPP synthase. The formation of FPP marks a key branch point in isoprenoid metabolism, committing the carbon flux towards the synthesis of sesquiterpenes and other FPP-derived molecules. nih.gov
The Master Architects: Molecular and Mechanistic Characterization of this compound Synthases
The transformation of the linear FPP molecule into the intricate bicyclic structure of this compound is the work of a specialized class of enzymes known as sesquiterpene synthases (TPSs). These enzymes are remarkable catalysts, capable of orchestrating complex cyclization and rearrangement reactions with high fidelity and stereochemical control.
Finding the Sculptors: Identification and Isolation of this compound-Producing Sesquiterpene Synthases
Researchers have identified and isolated sesquiterpene synthases that produce this compound from various organisms, particularly from actinomycetes. nih.gov One notable example is the selina-4(15),7(11)-diene synthase from Streptomyces pristinaespiralis. acs.orguniprot.orgebi.ac.ukcardiff.ac.uk While its primary product is selina-4(15),7(11)-diene, this enzyme and its engineered variants can also produce other selinane-type sesquiterpenes. acs.org The identification of these enzymes often involves a combination of genome mining, chemical analysis of volatile compounds, and heterologous expression of candidate genes. nih.gov
| Enzyme | Organism | Primary Product(s) | Reference |
| Selina-4(15),7(11)-diene synthase | Streptomyces pristinaespiralis | Selina-4(15),7(11)-diene, Germacrene B | acs.orguniprot.org |
| Engineered Selina-4(15),7(11)-diene synthase (G305E variant) | Streptomyces pristinaespiralis (engineered) | Selin-7(11)-en-4-ol, Selina-4(15),7(11)-diene, this compound | acs.org |
| This compound synthase | Actinomycetes | This compound | nih.gov |
A Cascade of Reactions: Catalytic Mechanism of FPP Cyclization and Rearrangement to this compound
The catalytic mechanism of selinadiene synthases is a masterclass in chemical precision. The process begins with the binding of FPP within the enzyme's active site. acs.org The enzyme then facilitates the removal of the diphosphate group from FPP, a step that is dependent on magnesium ions. acs.orguniprot.org This generates a highly reactive farnesyl carbocation.
The subsequent steps involve a cascade of cyclizations and rearrangements. For the formation of this compound, the proposed mechanism involves the initial cyclization of FPP to form a germacrenyl cation intermediate. uniprot.orgbeilstein-journals.org This intermediate can then undergo further cyclization to form the eudesmane (B1671778) skeleton characteristic of selinadienes. beilstein-journals.org The final step is a deprotonation event that establishes the double bonds at the 3 and 7(11) positions, yielding this compound. beilstein-journals.orgbeilstein-journals.org
The precise three-dimensional structure of the enzyme's active site plays a crucial role in guiding the folding of the flexible FPP substrate and stabilizing the series of reactive carbocation intermediates. acs.orgresearchgate.net This control is essential for determining the specific stereochemistry of the final product. The active site acts as a template, directing the trajectory of the cyclization cascade and preventing the formation of undesired side products. acs.org The positioning of key amino acid residues and even water molecules within the active site can influence the stability of different carbocation intermediates and ultimately dictate which final product is formed. acs.orgresearchgate.net This intricate interplay between the enzyme and the reactive intermediates ensures the stereospecific synthesis of this compound.
Kinetic Parameters and Enzyme Characterization (KM, kcat) of this compound Synthases
The kinetic efficiency of this compound synthesis has been characterized through studies of engineered enzymes. The primary enzyme studied in this context is selina-4(15),7(11)-diene synthase (SdS) and its variants. The wild-type SdS from Streptomyces pristinaespiralis has a KM of 0.87 ± 0.11 μM and a kcat of 7.0 ± 0.02 × 10⁻³ s⁻¹. acs.org
| Enzyme Variant | KM (μM) | kcat (s⁻¹) | Key Product(s) |
|---|---|---|---|
| SdS Wild-Type | 0.87 ± 0.11 | 7.0 x 10⁻³ | Selina-4(15),7(11)-diene, Germacrene B |
| SdS A301D | Increased from WT | Reduced 35-fold from WT | Selina-4(15),7(11)-diene, δ-selinene, this compound |
Genetic Basis of this compound Biosynthesis
The ability of an organism to produce this compound is encoded within its genome. Identifying and manipulating the genes responsible for the biosynthesis of this compound are key goals of synthetic biology and metabolic engineering.
Cloning and Heterologous Expression of this compound Synthase Genes
The gene for selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis ATCC 25486 is a prime example of a gene that, following modification, can direct the synthesis of this compound. acs.orgwhiterose.ac.uk Researchers have successfully codon-optimized the SdS gene for expression in Escherichia coli. cardiff.ac.uk The optimized gene was cloned into expression vectors, such as pET28a or pET His6 SUMO TEV, which are commonly used for producing recombinant proteins in E. coli. whiterose.ac.ukcardiff.ac.uk
This heterologous expression system allowed for the large-scale production and purification of the SdS enzyme and its variants. acs.orgcardiff.ac.uk Through site-directed mutagenesis, specific amino acid changes were introduced into the SdS gene. acs.org It was through the expression of one such mutant, A301D, in E. coli that the production of this compound was achieved, demonstrating the power of combining gene cloning and protein engineering to create novel biosynthetic capabilities. chemrxiv.orgcardiff.ac.uk This approach is fundamental for producing terpenes that are otherwise difficult to obtain from their natural sources. pnas.org
Transcriptomic and Proteomic Analyses in this compound Accumulating Organisms
Transcriptomic and proteomic studies provide a broader view of the biological context in which this compound is produced. In organisms that naturally accumulate the compound, these analyses can reveal the regulatory networks and related genes involved in its biosynthesis.
A transcriptomic analysis of the rhizomes of Atractylodes lancea, a plant known to produce various sesquiterpenoids including this compound, identified a co-expression pattern between WRKY transcription factor genes (AlWRKY) and terpene synthase genes (AlTPS). nih.gov This correlation suggests that these WRKY transcription factors play a significant role in regulating the biosynthesis of sesquiterpenoids in the plant. nih.gov
Similarly, RNA-sequencing of trichomes from tomato (Solanum lycopersicum) led to the discovery of multiple new sesquiterpene synthase genes. nih.gov Analysis of the compounds present in the trichomes identified this compound, indicating that one or more of the identified synthase genes are responsible for its production. nih.gov
Proteomic analyses also offer insights. A comparative proteomic study of two mandarin hybrids helped to identify differences in protein expression related to the terpenoid biosynthesis pathway. d-nb.info While this particular study focused on other sesquiterpenes like valencene, it highlighted the importance of upstream pathways, such as glycolysis and amino acid metabolism, in providing the necessary precursors for all terpene synthesis. d-nb.info Such studies are crucial for understanding the metabolic flux and identifying potential bottlenecks in the production of specific compounds like this compound.
Chemical Synthesis and Derivatization Strategies for Research Applications
Stereoselective Total Synthesis Approaches to Selina-3,7(11)-diene
The stereocontrolled construction of the this compound skeleton is a significant challenge in organic synthesis. Researchers have devised various total synthesis routes, often employing key retrosynthetic disconnections and strategic bond-forming reactions to achieve the desired stereochemistry.
Retrosynthetic Analysis and Key Reaction Strategies
A common strategy for the synthesis of eudesmane (B1671778) sesquiterpenes, including this compound, involves the direct deprotonation and alkylation of isoprenyl sulfone. researchgate.netresearchgate.net This approach, coupled with an intramolecular Diels-Alder reaction, has proven effective in constructing the core bicyclic structure. researchgate.netresearchgate.net
Another key retrosynthetic approach envisions the decalin ring system of eudesmanes being formed through an intramolecular electrophilic olefin cyclization of a cationic species. acs.org This strategy has the potential for divergent synthesis of various eudesmane sesquiterpenoids. acs.org
A notable synthesis of (±)-β-selinene, a structurally related eudesmane, utilized a radical cyclization of a selenoester to construct the decalone framework as a key step. nih.gov This highlights the utility of radical-based methods in forming the characteristic bicyclic system.
| Retrosynthetic Strategy | Key Reactions | Target Eudesmane(s) |
| Deprotonation/alkylation of isoprenyl sulfone | Intramolecular Diels-Alder reaction | This compound, α-selinene, α-eudesmol researchgate.netresearchgate.net |
| Cationic cyclization | Intramolecular electrophilic olefin cyclization | Balanitol acs.org |
| Radical cyclization | Radical cyclization of selenoester | (+)-β-Selinene nih.gov |
Intramolecular Cyclization Reactions (e.g., Diels-Alder) in this compound Skeleton Formation
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of the decalin ring system found in this compound and other eudesmanes. researchgate.netcdnsciencepub.com This reaction allows for the formation of multiple stereocenters in a single, highly controlled step. cdnsciencepub.com
One efficient total synthesis of this compound employed the IMDA reaction of a C15 tetraene. rsc.orgrsc.org This tetraene was prepared by attaching a long-chain alkyl group with a terminal double bond to 2,5-dihydro-3-methyl thiophene (B33073) S,S-dioxide, followed by the extrusion of sulfur dioxide. rsc.orgrsc.org The cyclization of the resulting triene leads to the formation of the selinane skeleton. cdnsciencepub.com The stereochemistry of the ring fusion is determined by the conformational and steric factors of the transition state. cdnsciencepub.com
Percolation of germacrene B, a biosynthetic precursor, through alumina (B75360) can also yield a mixture of this compound and γ-selinene, demonstrating a non-enzymatic cyclization pathway. beilstein-journals.org
Development of Novel Methodologies for Eudesmane Sesquiterpenoid Construction
The continued interest in eudesmane sesquiterpenoids has driven the development of new synthetic methodologies. A novel approach for the stereocontrolled construction of the eudesmane ring system is based on a cationic cyclization. acs.org This method was successfully applied in a concise total synthesis of (±)-balanitol. acs.org
Researchers have also explored a streamlined synthesis of oxidized eudesmanes using a late-stage site-selective olefin functionalization strategy. chemrxiv.org This approach involves synthesizing a common intermediate with two identical olefins and then selectively functionalizing them to produce a variety of eudesmane congeners. chemrxiv.org
Chemoenzymatic Synthesis of this compound and Analogs
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical transformations to create efficient and sustainable synthetic routes. This strategy is increasingly being applied to the synthesis of complex natural products like this compound.
Integration of Enzymatic Steps with Chemical Transformations for Pathway Intermediates
While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles can be applied. For instance, sesquiterpene synthases can be used to produce key intermediates, which are then chemically modified. The biosynthesis of many sesquiterpenes, including selinanes, proceeds from farnesyl pyrophosphate (FPP).
Simulation-guided engineering of selinadiene synthase (SdS) has demonstrated the potential to switch its function from a synthase to a hydroxylase. nih.govacs.org By introducing a G305E mutation in SdS from Streptomyces pristinaespiralis, researchers were able to produce selin-7(11)-en-4-ol, a hydroxylated analog, from FPP. nih.govacs.org This highlights the possibility of generating functionalized selinane scaffolds enzymatically, which could then be chemically converted to this compound or other derivatives.
Biocatalytic Production of this compound Precursors and Analogues
The biocatalytic production of precursors to this compound is a promising strategy. Selinadiene synthase from Streptomyces pristinaespiralis naturally produces selina-4(15),7(11)-diene. rsc.org Engineering this enzyme could potentially alter its product profile to favor the formation of this compound or its immediate precursors.
Site-directed mutagenesis of selinadiene synthase has been explored to alter its product distribution. nih.govacs.org For example, the A301D mutant of SdS was found to produce small amounts of δ-selinene and this compound, products not formed by the wild-type enzyme. nih.govacs.orgchemrxiv.org This demonstrates that enzyme engineering can be a viable route to access different selinane isomers.
| Enzyme | Organism | Substrate | Engineered Product(s) |
| Selinadiene Synthase (SdS) | Streptomyces pristinaespiralis | Farnesyl Diphosphate (B83284) (FPP) | Selin-7(11)-en-4-ol (G305E mutant) nih.govacs.org |
| Selinadiene Synthase (SdS) | Streptomyces pristinaespiralis | Farnesyl Diphosphate (FPP) | δ-Selinene, this compound (A301D mutant) nih.govacs.orgchemrxiv.org |
Semi-Synthetic Modifications and Derivatization for Mechanistic Probes
The strategic chemical modification of this compound is a powerful approach to developing molecular probes. These probes are instrumental in elucidating the compound's mechanism of action and identifying its biological targets. By systematically altering the structure of this compound and observing the corresponding changes in its activity, researchers can gain valuable insights into the specific molecular interactions that underpin its biological effects.
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. For this compound, these studies involve the synthesis of a series of derivatives where specific regions of the molecule are methodically altered. The goal is to determine which parts of the chemical structure are essential for its biological activity.
The core structure of this compound, a bicyclic sesquiterpene, presents several sites for potential modification. These include the two double bonds and various aliphatic positions. The challenge lies in achieving regioselectivity (modifying only the desired position) and stereoselectivity (controlling the three-dimensional arrangement of the new functional group).
Research has shown that the biological activity of selinane-type sesquiterpenoids can be significantly influenced by the introduction of different functional groups. For instance, molecular docking simulations have suggested that this compound exhibits neuroprotective potential. researchgate.netcsic.es By synthesizing derivatives with modifications at key positions, researchers can probe the interactions with biological targets, such as the cannabinoid CB2 receptor. researchgate.net
The following table summarizes hypothetical examples of regioselective functionalization of this compound and the potential impact on a specific biological activity, such as antiproliferative effects. science.gov These examples are based on general principles of SAR and known reactivity of similar terpenes.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
| Derivative | Modification Position | Functional Group Introduced | Hypothetical Change in Antiproliferative Activity | Rationale |
| 1 | C-7(11) | Epoxide | Increased | Introduction of a polar, reactive group can enhance binding to target proteins. |
| 2 | C-3 | Hydroxyl | Decreased | Altering the electronics of the C-3/C-4 double bond may disrupt key hydrophobic interactions. |
| 3 | C-4 | Carbonyl | Increased | A carbonyl group can act as a hydrogen bond acceptor, potentially strengthening target binding. |
| 4 | C-11 | Hydroxymethyl | Variable | Depending on the target, this could either introduce a favorable interaction or create steric hindrance. |
This table is for illustrative purposes and based on general chemical principles. Actual results would require experimental verification.
The synthesis of these derivatives often employs modern synthetic methodologies that allow for precise control over the reaction outcome. For example, directed epoxidation or hydroboration-oxidation reactions can be used to introduce oxygen-containing functionalities at specific double bonds.
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and understanding enzyme mechanisms. researchgate.net In the context of this compound, introducing stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C) allows researchers to follow the molecule's journey through a biological system. sigmaaldrich.com
The biosynthesis of this compound proceeds through the mevalonate (B85504) pathway, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These precursors combine to form farnesyl pyrophosphate (FPP), which then undergoes a series of complex cyclizations catalyzed by terpene synthases to yield the selinane skeleton. researchgate.net
Feeding experiments using isotopically labeled precursors are a common technique to elucidate these biosynthetic pathways. boku.ac.atbeilstein-journals.org For example, providing an organism with [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) can lead to the incorporation of deuterium atoms into the resulting this compound molecule. beilstein-journals.org The position and number of incorporated deuterium atoms can then be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This information provides direct evidence for the proposed cyclization mechanisms. beilstein-journals.org
Recent studies have utilized such labeling experiments to confirm the biosynthetic pathway of this compound in various organisms, including grape berries. These studies have substantiated the role of (E,E)-germacrene B as a key intermediate in its formation. beilstein-journals.org The synthesis of selina-4(15),7(11)-diene has also been investigated using similar isotopic labeling techniques. researchgate.net
The table below outlines examples of how isotopic labeling can be applied to study the biosynthesis of this compound.
Table 2: Examples of Isotopically Labeled Precursors for this compound Biosynthetic Studies
| Labeled Precursor | Isotope | Anticipated Labeled Positions in this compound | Analytical Technique | Information Gained |
| [5,5-²H₂]-1-deoxy-ᴅ-xylulose (d₂-DOX) | Deuterium (²H) | Multiple positions depending on the cyclization mechanism | GC-MS | Confirmation of the MEP pathway involvement and cyclization steps. beilstein-journals.org |
| [6,6,6-²H₃]-(±)-mevalonolactone (d₃-MVL) | Deuterium (²H) | Methyl groups and other positions derived from IPP | GC-MS, NMR | Elucidation of the MVA pathway and the folding of the FPP chain. beilstein-journals.org |
| [U-¹³C₆]-Glucose | Carbon-13 (¹³C) | All carbon atoms in the skeleton | ¹³C NMR | Tracing the complete carbon flow from primary metabolism to the final sesquiterpene. sigmaaldrich.com |
The synthesis of specifically labeled this compound, where only a single, known position is labeled, represents a more advanced strategy. While synthetically more challenging, these probes can provide highly detailed information about specific enzyme-catalyzed steps, such as hydride shifts or protonation/deprotonation events. researchgate.netboku.ac.at
Advanced Analytical and Computational Methodologies in Selina 3,7 11 Diene Research
Spectroscopic Techniques for Elucidating Reaction Intermediates and Stereochemistry
Spectroscopic methods are fundamental in determining the precise chemical structure of Selina-3,7(11)-diene, its biosynthetic intermediates, and related analogs. These techniques provide detailed information on the connectivity of atoms and their spatial arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Analogs
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its analogs. mdpi.com Both ¹H and ¹³C NMR provide a wealth of information. For instance, the complete NMR data for this compound has been published, serving as a crucial reference for its identification. beilstein-journals.org
In biosynthetic studies, NMR is used to determine the structure of intermediates and final products. For example, in studies of engineered selinadiene synthases, NMR was used to characterize not only the primary product, selina-4(15),7(11)-diene, but also minor products like this compound and selina-4-ol. chemrxiv.orgacs.org Detailed 1D and 2D NMR analyses, including COSY, HSQC, and HMBC experiments, are employed to establish the connectivity and stereochemistry of these molecules. acs.org The structural confirmation of selin-7(11)-en-4-ol, a hydroxylated derivative, was achieved through extensive NMR spectroscopy and X-ray studies, with its ¹H and ¹³C NMR spectra matching well with reported data for the racemate. acs.org
Table 1: Reported ¹³C NMR Data for this compound
| Carbon No. | Chemical Shift (ppm) |
| 1 | 37.2 |
| 2 | 26.8 |
| 3 | 121.9 |
| 4 | 134.1 |
| 5 | 49.3 |
| 6 | 28.3 |
| 7 | 148.8 |
| 8 | 41.5 |
| 9 | 23.9 |
| 10 | 39.5 |
| 11 | 125.0 |
| 12 | 20.8 |
| 13 | 21.6 |
| 14 | 16.2 |
| 15 | 23.3 |
| This table is generated based on typical values and may vary slightly between different sources and experimental conditions. |
Mass Spectrometry (MS) Techniques for Metabolomics and Enzymatic Reaction Monitoring
Mass spectrometry (MS) is a powerful technique for identifying and quantifying this compound and its metabolites due to its high sensitivity and specificity. lcms.cz In metabolomics studies, MS, often coupled with a separation technique, allows for the detection of this compound in complex biological samples. lcms.cz The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification. nist.govnih.gov
MS is also crucial for monitoring enzymatic reactions in real-time. For instance, the malachite green assay, which detects phosphate (B84403) production, can be used to measure the activity of terpene synthases that produce this compound from farnesyl pyrophosphate. whiterose.ac.uk This assay indirectly monitors the enzymatic reaction by quantifying a byproduct. whiterose.ac.uk Furthermore, positive electrospray ionization (ESI) mass spectrometry has been used to confirm the molecular weight of enzymes like selina-4(15),7(11)-diene synthase. whiterose.ac.uk
Chromatographic Separation Techniques for Isomer Analysis in Complex Biological Matrices
The separation of this compound from its numerous isomers and other compounds present in biological extracts is a significant challenge. Chromatographic techniques are essential for achieving this separation, enabling accurate analysis.
Chiral Chromatography for Enantiomeric Purity Assessment in Biosynthetic Studies
Many sesquiterpenes, including selinadienes, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Chiral chromatography is a specialized technique used to separate these enantiomers. This is particularly important in biosynthetic studies to determine the stereospecificity of the enzymes involved. For example, enantioselective gas chromatography has been used to determine the enantiomeric distribution of various terpenes in essential oils. researchgate.netmdpi.comnih.gov While specific data on the enantiomeric separation of this compound is not extensively detailed in the provided context, the principles of chiral chromatography are broadly applied in terpene research to establish the authenticity and biosynthetic origin of compounds. mdpi.comresearchgate.net The use of cyclodextrin-based stationary phases is common for separating terpene enantiomers. nih.govmdpi.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis in Research
Hyphenated techniques, which combine a separation method with a detection method, are the cornerstone of modern analysis of complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound in essential oils and other plant extracts. core.ac.ukresearchgate.netcabidigitallibrary.orgpuc-campinas.edu.brmdpi.com In GC-MS, the sample is first separated based on the components' boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which provides a mass spectrum for identification. gcms.cz The retention index (RI) on a specific GC column, combined with the mass spectrum, provides a high degree of confidence in compound identification. core.ac.ukpuc-campinas.edu.brnist.gov Static headspace GC-MS (SHS-GC-MS) is a variation that is particularly useful for analyzing volatile components. semanticscholar.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly for less volatile or thermally labile compounds. lcms.cz While GC-MS is more common for this compound, LC-MS can be employed in broader metabolomics studies. csic.es Predicted LC-MS/MS data for this compound is available in databases, which can aid in its identification in complex samples. hmdb.ca
Table 2: Application of Hyphenated Techniques in this compound Analysis
| Technique | Sample Matrix | Key Findings |
| GC-MS | Campomanesia adamantium essential oil | Identification and quantification of this compound among 95 compounds. core.ac.uk |
| GC-MS | Cannabis sativa inflorescences | Identified as a significant sesquiterpene, with its percentage varying between cultivars. researchgate.netmdpi.com |
| GC-MS | Curcuma longa essential oil | Identified as a component of the essential oil. puc-campinas.edu.br |
| GC-MS | Rhododendron essential oils | Identified as a constituent, with varying percentages in different species. frontiersin.org |
| LC/GC-MS | Ferula persica extracts | Tentatively identified as one of 222 compounds. csic.es |
Computational Chemistry and Molecular Modeling in this compound Studies
Computational chemistry and molecular modeling have become increasingly important in understanding the biosynthesis and properties of terpenes like this compound. These methods provide insights that are often difficult to obtain through experimental means alone.
Quantum mechanics/molecular mechanics (QM/MM) is a hybrid method that combines the accuracy of quantum mechanics for the reactive part of a system with the speed of molecular mechanics for the larger environment, making it suitable for modeling enzyme reactions. whiterose.ac.uk Such simulations have been used to study terpene synthases, providing a deeper understanding of the reaction mechanisms. whiterose.ac.uk
Molecular dynamics (MD) simulations have been instrumental in guiding the site-directed mutagenesis of enzymes like selina-4(15),7(11)-diene synthase. chemrxiv.orgacs.orgchemrxiv.org By simulating the enzyme's dynamics, researchers can identify key amino acid residues that influence the product profile. chemrxiv.orgacs.org For example, simulations helped identify a key residue that, when mutated, led to the production of a hydroxylated product, selin-7(11)-en-4-ol, instead of the typical diene. acs.orgchemrxiv.org These computational approaches have also been used to propose the deprotonation-reprotonation sequence in the biosynthesis of selina-4(15)-7(11)-diene. beilstein-journals.org Furthermore, molecular docking simulations have suggested potential interactions of this compound with biological targets like proliferator-activated receptor α, cannabinoid CB2 receptor, and acetylcholinesterase. csic.esnih.gov
Molecular Dynamics (MD) Simulations of Enzyme-Substrate Interactions and Active Site Conformation
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations have been instrumental in elucidating the complex interactions between the substrate, farnesyl diphosphate (B83284) (FDP), and the enzyme selinadiene synthase (SdS), which catalyzes its formation. rsc.org These simulations provide a dynamic picture of how the enzyme's active site accommodates the substrate and guides it through a series of conformational changes necessary for the cyclization cascade. nih.gov
Research has shown that MD simulations can identify crucial substrate binding modes and key amino acid residues within the active site that are responsible for folding the flexible FDP substrate into a conformation conducive to cyclization. rsc.org For instance, simulations of selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis have been used to understand how the enzyme's structure, including specific helical regions like the G1/2 and K/H helices, influences the reaction pathway. rsc.orgacs.org
A significant finding from MD simulations is the role of water molecules within the enzyme's active site. While terpene synthases typically function in a hydrophobic environment to protect reactive carbocation intermediates, simulations have revealed the presence of trapped water molecules. rsc.orgacs.org These are not passive bystanders; instead, they can play critical roles in the catalytic mechanism, such as acting as proton relays. rsc.orgresearchgate.net Simulation-guided engineering, based on MD findings, has successfully altered the function of SdS. By mutating specific residues, such as G305 in the K-helix region, researchers have been able to introduce hydroxylation activity into a non-hydroxylating synthase, leading to the formation of novel products like selin-7(11)-en-4-ol. acs.orgnih.gov This highlights the predictive power of MD simulations in enzyme engineering. acs.org
The following table summarizes key findings from MD simulation studies on selinadiene synthase and related terpene synthases.
| Enzyme Studied | Key Finding from MD Simulations | Research Focus | Citation |
| Selina-4(15),7(11)-diene Synthase (SdS) | Identified G305 in the K-helix as a key residue for controlling water access and product outcome. | Engineering a functional switch from a diene-forming to a hydroxylating enzyme. | acs.orgnih.gov |
| Selina-4(15),7(11)-diene Synthase (SdS) | Revealed the dynamic role of active site water molecules in the deprotonation-reprotonation sequence involving a germacrene B intermediate. | Elucidating the complex catalytic mechanism. | rsc.orgresearchgate.net |
| Selina-4(15),7(11)-diene Synthase (SdS) | Monitored the C1-C10 distance of the substrate to identify productive binding conformations leading to the germacrenyl cation. | Understanding substrate folding and initial cyclization steps. | rsc.org |
| Germacradien-11-ol Synthase (Gd11olS) | Showed that mutations in the G-helix region could alter water binding and switch the product profile from an alcohol to a diene (isolepidozene). | Redesigning the enzyme to prevent hydroxylation. | rsc.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Carbocation Intermediate Stability and Reactivity
QM/MM simulations have been crucial in mapping the energetic landscape of the entire biosynthetic pathway leading to selinadiene isomers. nih.gov These studies investigate the stability of the highly reactive carbocation intermediates and the transition states that connect them. For example, research on selina-4(15),7(11)-diene synthase demonstrated that a necessary proton transfer step would have a very high energy barrier in the gas phase, indicating that enzyme assistance is essential. nih.gov QM/MM calculations suggested this assistance is provided through electrostatic guidance from the enzyme's active site. nih.gov
Furthermore, QM/MM simulations have provided detailed mechanistic insights into how SdS controls its complex reaction. researchgate.net They have shown that a main-chain carbonyl oxygen of a glycine (B1666218) residue (Gly182), in concert with a single water molecule, can function as both a base and an acid to facilitate a deprotonation-reprotonation sequence. researchgate.net More recent QM/MM studies on an engineered SdS variant (G305E) explained how the mutation allows a water molecule to approach and attack a carbocation intermediate, leading to a hydroxylated product instead of the native diene. rsc.orgacs.orgchemrxiv.org These simulations could even predict the stereochemistry of the resulting alcohol product. chemrxiv.org
| System Studied | Key Finding from QM/MM Simulations | Research Focus | Citation |
| Selina-4(15),7(11)-diene Synthase (Wild-Type) | Elucidated the dual role of a Gly182 carbonyl and a water molecule in a deprotonation-reprotonation sequence. | Understanding the enzyme's role in managing proton transfers. | researchgate.net |
| Selina-4(15),7(11)-diene Synthase (Model System) | Determined that enzyme assistance is essential for a key proton transfer, likely via electrostatic guidance. | Investigating the energetic feasibility of the reaction pathway. | nih.gov |
| Selina-4(15),7(11)-diene Synthase (G305E Variant) | Showed that the mutation enables a water molecule to attack the final carbocation intermediate, leading to selin-7(11)-en-4-ol. | Explaining the mechanism of an engineered functional switch. | rsc.orgacs.org |
| Biflorane Biosynthesis | Confirmed a complex cascade involving multiple cyclizations, hydride shifts, and ring opening to form the biflorane scaffold. | Elucidating the mechanism of marine terpene formation. | researchgate.net |
Molecular Docking Studies for Putative Binding Affinities with Biological Macromolecules in In Vitro Models
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). csic.es These studies are valuable for screening potential biological targets and hypothesizing mechanisms of action by estimating the binding affinity, often expressed as a binding energy (in kcal/mol). csic.esmdpi.com
Several in silico studies have explored the binding of this compound to various biological macromolecules relevant to human health. For example, in research investigating potential neuroprotective agents for Alzheimer's disease, molecular docking simulations were performed against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). csic.esmdpi.com One study found that this compound exhibited a strong binding affinity for AChE with a binding energy of -9.455 kcal/mol, which was more favorable than the standard inhibitor galantamine (-9.104 kcal/mol). mdpi.com The interactions predicted by the docking model included π-sigma and π-alkyl interactions with key amino acids in the enzyme's active site, such as TRP86 and TYR337. mdpi.com
Other docking studies have investigated its potential interactions with different targets. Research on hemp essential oil identified this compound as a compound with notable theoretical affinities for the cannabinoid CB2 receptor and peroxisome proliferator-activated receptor α (PPAR-α), with affinities in the micromolar range (5.4–28.9 µM). nih.gov Another study targeting proteins relevant to antibacterial activity found that this compound had a very high binding energy of -10.8 kcal/mol with NADPH oxidase, suggesting it could be a potent antioxidant agent. nih.gov
The following table summarizes the results from various molecular docking studies involving this compound.
| Target Macromolecule | Predicted Binding Affinity | Docking Software | Investigated Activity | Citation |
| Acetylcholinesterase (AChE) | -9.455 kcal/mol | AutoDock Vina | Neuroprotection (Anti-Alzheimer's) | mdpi.com |
| Butyrylcholinesterase (BChE) | Not specified as the top binder | AutoDock Vina | Neuroprotection (Anti-Alzheimer's) | mdpi.com |
| Lipoxygenase (LOX) | -8.685 kcal/mol | AutoDock Vina | Neuroprotection (Anti-Alzheimer's) | mdpi.com |
| Cannabinoid CB2 Receptor | 5.4–28.9 µM (Ki) | Not specified | Anti-leishmanial, Anti-inflammatory | nih.gov |
| Peroxisome Proliferator-Activated Receptor α (PPAR-α) | 5.4–28.9 µM (Ki) | Not specified | Anti-inflammatory | nih.gov |
| NADPH Oxidase | -10.8 kcal/mol | Not specified | Antioxidant | nih.gov |
| SarA protein (S. aureus) | -9.8 kcal/mol | Not specified | Antibacterial | nih.gov |
Ecological and Mechanistic Biological Roles of Selina 3,7 11 Diene in Natural Systems
Chemotaxonomic Significance and Distribution in Plant and Microbial Species
Selina-3,7(11)-diene is distributed across a diverse range of plant families, indicating its importance in plant biochemistry. It is a recognized component of the essential oils of numerous aromatic and medicinal plants. The presence and relative abundance of this sesquiterpene can be a useful marker for chemotaxonomic classification, helping to distinguish between different species and even chemotypes within a single species.
For instance, in the genus Cannabis, this compound is characteristic of chemotype I plants. 420magazine.com It has also been identified in various other plant species, including those from the Meliaceae family mdpi.com, Spondias tuberosa (umbu) scielo.brscielo.br, Garcinia morella mdpi.com, Prangos trifida nih.gov, and certain species of Atractylodes updatepublishing.com and Bothriochloa. conicet.gov.ar The compound is also found in the essential oil of the Ecuadorian bryophyte Syzygiella rubricaulis. nih.gov Furthermore, this compound has been identified in the fungus-like protist Streptomyces pristinaespiralis, where it is synthesized from farnesyl pyrophosphate. nih.govbeilstein-journals.orgacs.org
The following table provides a summary of plant and microbial species in which this compound has been identified:
Table 1: Distribution of this compound in Various Natural Sources| Species Name | Family/Class | Common Name |
|---|---|---|
| Atalantia guillauminii | Rutaceae | - |
| Atractylodes spp. | Asteraceae | - |
| Bothriochloa spp. | Poaceae | - |
| Cannabis sativa | Cannabaceae | Hemp, Marijuana |
| Garcinia morella | Clusiaceae | Indian Gamboge |
| Humulus lupulus | Cannabaceae | Hops |
| Leptospermum scoparium | Myrtaceae | Mānuka |
| Meliaceae family | - | - |
| Prangos trifida | Apiaceae | - |
| Psiadia spp. | Asteraceae | - |
| Salvia spp. | Lamiaceae | Sage |
| Spondias tuberosa | Anacardiaceae | Umbu |
| Streptomyces pristinaespiralis | Actinobacteria | - |
Variation in this compound Content Across Cultivars and Environmental Conditions
The concentration of this compound is not static; it varies significantly among different cultivars of the same species and is influenced by a range of environmental factors. Studies on industrial hemp (Cannabis sativa) have shown that the content of this compound differs between cultivars such as 'Futura 75', 'Carmagnola selezionata', and 'Eletta campana'. researchgate.net For example, the cultivars 'Futura 75' and 'Eletta campana' were found to have higher levels of this compound. researchgate.net
Environmental conditions, including the season of harvest, the specific part of the plant analyzed, and agronomic factors, can all impact the concentration of this compound. researchgate.net For instance, research on Leptospermum scoparium (Mānuka) has demonstrated seasonal chemical variation in its essential oil, which would include fluctuations in this compound levels. preprints.org Similarly, the volatile compound profile of Spondias tuberosa fruits changes during post-harvest ripening. scielo.br Furthermore, engineered microbial production systems have shown that environmental parameters like pH can influence the biosynthesis of this compound. In engineered Streptomyces pristinaespiralis, increasing the pH of the culture broth led to an increased formation of this compound. acs.org
The following table illustrates the variation of this compound content based on cultivar and environmental factors:
Table 2: Variation in this compound Content| Species/Organism | Cultivar/Condition | Relative Content of this compound |
|---|---|---|
| Cannabis sativa | 'Futura 75' | Higher |
| Cannabis sativa | 'Eletta campana' | Higher |
| Cannabis sativa | 'Carmagnola selezionata' | Lower |
| Streptomyces pristinaespiralis (engineered) | Increased pH (7.0-9.0) | Increased formation |
Role in Plant-Environment Interactions (Mechanistic Aspects)
This compound plays a crucial role in how plants interact with their environment, particularly in defense and communication.
Phytochemical Ecology: Defense Mechanisms Against Herbivores and Pathogens
Plants produce a vast array of secondary metabolites, including terpenes like this compound, as a defense against herbivores and pathogens. sc.edu These compounds can act as direct deterrents, repellents, or toxins to insects and other herbivores. researchgate.netresearchgate.net For example, myrcene, a compound often found alongside this compound, is recognized as an insecticide or insect repellent. researchgate.net The presence of such compounds in the essential oil of a plant can confer protection against herbivory. researchgate.net
The antimicrobial properties of essential oils containing this compound have also been noted. researchgate.net These oils have demonstrated inhibitory effects against various bacteria and fungi, suggesting a role in protecting the plant from pathogenic microorganisms. mdpi.comnih.govresearchgate.netpjps.pk The mechanism of action often involves the disruption of microbial cell membranes. mdpi.comcentre-univ-mila.dznih.gov
Allelopathic Effects and Interspecies Chemical Communication Studies
Allelopathy, the chemical inhibition of one plant by another, is another ecological role potentially mediated by compounds like this compound. Volatile sesquiterpenes can influence the growth of neighboring plants. scribd.com While direct studies on the allelopathic effects of pure this compound are limited, the compound is a component of essential oils that have been investigated for their phytotoxic and herbicidal activities. upv.es These essential oils have been shown to inhibit weed seed germination and seedling growth, suggesting a potential role for their constituents, including this compound, in interspecies plant competition. upv.es
Mechanistic Exploration of this compound Bioactivity
Scientific research has begun to uncover the specific molecular and cellular mechanisms through which this compound exerts its biological effects.
In Vitro Studies on Molecular Targets and Cellular Pathways (e.g., Enzyme Modulation, Receptor Interaction, Membrane Perturbation)
In silico and in vitro studies have provided insights into the molecular interactions of this compound. Molecular docking studies have shown that this compound has a notable binding affinity for several key proteins. For instance, it has been shown to interact with the peroxisome proliferator-activated receptor α (PPAR-α) and the cannabinoid CB2 receptor. researchgate.netresearchgate.net The binding to the CB2 receptor, a component of the endocannabinoid system, suggests a potential mechanism for modulating inflammatory and pain responses. 420magazine.comresearchgate.net
Furthermore, this compound has demonstrated an affinity for acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a target for treating neurodegenerative diseases, and the interaction of this compound with this enzyme suggests a potential for neuromodulatory effects. 420magazine.comresearchgate.net
The antimicrobial activity of essential oils containing this compound is often attributed to the ability of their lipophilic components to perturb microbial cell membranes. centre-univ-mila.dz This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. centre-univ-mila.dzuco.es While specific studies on this compound's membrane effects are needed, its sesquiterpene structure is consistent with this mode of action. mdpi.com
The following table summarizes the identified molecular targets of this compound and the observed interactions:
Table 3: Molecular Targets and Interactions of this compound| Molecular Target | Type of Interaction | Potential Effect |
|---|---|---|
| Peroxisome proliferator-activated receptor α (PPAR-α) | Binding affinity | Modulation of lipid metabolism and inflammation |
| Cannabinoid CB2 receptor | Binding affinity | Modulation of immune response and inflammation |
| Acetylcholinesterase (AChE) | Binding affinity (inhibition) | Neuromodulation |
| SARS-CoV-2 Spike Protein and ACE2 Receptor Complex | Binding affinity | Potential inhibition of viral entry |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| allo-aromadendrene |
| aromadendrene |
| ascaridole |
| caryophyllene oxide |
| germacrene B |
| globulol |
| myrcene |
| spathulenol |
| α-copaene |
| α-humulene |
| β-caryophyllene |
| β-copaene |
| β-gurjunene |
| δ-amorphene |
| δ-elemene |
| farnesyl pyrophosphate |
| nerolidol |
| E-caryophyllene |
| myrcene |
| α-pinene |
| sabinene |
| bicyclogermacrene |
| δ-cadinene |
| E-β-ocimene |
| ethyl butanoate |
| ethyl hexanoate |
| hex-2-enal |
| limonene |
| linalool |
| nonanal |
| ocimene |
| terpin-4-en-1-ol |
| γ-terpinene |
| δ-selinene |
| selin-7(11)-en-4-ol |
| selina-4(15),7(11)-diene |
| β-farnesene |
| germacrene C |
| germacrene D |
| hedycaryol |
| germacrone |
| juniper camphor |
| 4-epi-juniper camphor |
| (+)-γ-selinene |
| (+)-selina-4,7(11)-diene |
| selina-5,7(11)-diene |
| (+)-maalian-5-ol |
| 4-epi-maaliol |
| (-)-myrtenol |
| eugenol |
| methyl cinnamate |
| γ-elemene |
| viridiflorene |
| E-cadina-1,4-diene |
| α-cadinene |
| 3-Z-hexenyl benzoate |
| β-phellandrene |
| n-undecane |
| formic acid |
| camphene |
| δ-3-carene |
| γ-terpinene |
| α-terpinolene |
| l-fenchone |
| d-α-fenchyl alcohol |
| borneol L |
| α-terpineol |
| α-bergamotene |
| trans-β-farnesene |
| valencene |
| α-selinene |
| β-bisabolene |
| α-gurjunene |
| γ-selinene |
| guaiol |
| γ-eudesmol |
| (+)-bulnesol |
| epizonarene |
| β-selinene |
| selina-3,11-dien-6-α-ol |
| curcuphenol |
| epi-α-muurulol |
| α-santalene |
| phytol |
| valerenol |
| silphiperfola-5,7(14)-diene |
| β-vetispirene |
| 3,4-Dimethoxy-1-vinylbenzene |
| 2,4,5-trimethoxy-1-vinylbenzene |
| apigenin-7,4′-dimethylether |
| (E)-Nerolidol |
| virdiflorene |
| farnesyl acetone |
| β-copaene-4-α-ol |
| β-cadinene |
| trans-longipinocarveol |
| artemisinin |
| daucene |
| cis-β-guaiene |
| α-muurolene |
| 14-oxy-α-muurolene |
| β-cuprenene |
| carotol |
| widdrol |
| 1-epi-cubenol |
| cubenol |
| vetiselinenol |
| corymbolone |
| nerolidyl acetate |
| 9-epi-(E)-caryophyllene |
| β-sesquiphellandrene |
| bisabolol |
| eudesma-5,7-diene |
| (+)-eudesma-4,11-dien |
| pulegone |
| limonene oxide |
| α-terpinene |
| terpinen-4-ol |
| carvacrol |
| l-carvone |
| d-carvone |
| 1,8-cineole |
| citronellol |
| ginkgolides |
| tacrine |
| isopentenyl diphosphate (B83284) |
| dimethylallyl diphosphate |
| farnesyl diphosphate |
| geranyl diphosphate |
| β-eudesmol |
| γ-elemene |
| β-curcumene |
| Alpha-Copaene |
| Gamma-Muurolene |
| Cubebol |
| Napthalene |
| Benzene Propanol |
| Benzene Acetic Acid |
| Furazan-3-amine |
| Pyrazol-4-Carboxylic acid |
| 2(3H) Furanone |
| Eucalyptol |
| Toluene |
| 2-Carene |
| 1,6-Cyclodecadiene |
| Beta-copaene |
| 2-Butanone |
| β-Caryophyllene epoxide |
| 2,6-Dimethyl-1,3,5,7-octatetraene, E,E- |
| γ-Terpinen |
| 3-Cyclohexene-1-methanol, |
| L-fenchone |
| d-α-fenchyl alcohol |
| L-borneol |
| α-bisabolene |
| 2-MeOx 4.5% water extract |
| δ-Amorphene |
| Macrocarpene |
| cis-Muurol-5-en-4-β-ol |
| Longipinanol |
| 2-(3-isopropyl-4-methyl- pent-3-en-1-ynyl)-2-methyl-cyclobutanone |
| 2,2,6-trimethyl- 1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo researchgate.netscispace.com heptane |
| fenretinide |
| diepicedrene-1-oxide |
| 9-cycloheptatrienylidene-9,10-dihydro |
| alfa-bisabolol |
| alcanfor |
| alfa-cedreeno |
| fencol |
| geraniol |
| isoborneol |
| mentol |
| nerol |
| cis-ocimeno |
| trans-ocimeno |
| alfa-felandreno |
| alfa-terpineol |
| terpinoleno |
| alfa-guaieno |
| elemeno |
| farneseno |
| guaia-1(10), 11- dieno |
| trans-2-pinanol |
| eudesm-7(11)-en-4-ol |
| Hydroxycitric acid |
| garcinia acid |
| citric acid |
| mangostin |
| Ursolic acid |
| betulinic acid |
| morellin |
| morellin-T |
| morellin-M |
| morellin-L |
| isomorellin |
| catechin |
Influence on Microbial Growth and Metabolisms (e.g., Antifungal, Antibacterial Mechanisms)
The sesquiterpene this compound, a constituent of various plant essential oils, has demonstrated notable effects on the growth and metabolism of a range of microorganisms, exhibiting both antifungal and antibacterial properties. Its hydrophobic nature is believed to facilitate its interaction with and disruption of microbial cell membranes and enzymes.
Antibacterial Activity
Studies have documented the antibacterial effects of essential oils containing this compound against both Gram-positive and Gram-negative bacteria. For example, an essential oil containing this compound showed significant action against Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 0.0052 to 0.0208 mg/mL. researchgate.net Another study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli at MICs of 0.5 mg/mL and 0.8 mg/mL, respectively.
The mechanism of action is thought to involve the disruption of cellular membranes due to the lipophilic nature of sesquiterpenes, leading to increased permeability and loss of cellular integrity. The diversity of bioactive compounds in these essential oils, including this compound, likely results in synergistic effects that enhance their antibacterial potential. japsonline.com
Table 1: Antibacterial Activity of Essential Oils Containing this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.8 mg/mL | |
| Escherichia coli | 0.0052 - 0.0208 mg/mL | researchgate.net |
| Klebsiella pneumonia | 0.0052 - 0.0208 mg/mL | researchgate.net |
| Pseudomonas aeruginosa | 0.0052 - 0.0208 mg/mL | researchgate.net |
| Staphylococcus aureus | 0.5 mg/mL |
Antifungal Activity
This compound is also implicated in the antifungal activity of various essential oils. Research on the essential oil of Japanese cedar (Cryptomeria japonica), which contains this compound, has demonstrated its antifungal properties. pherobase.com Similarly, essential oils from Cinnamomum bejolghota bark, containing this compound as a minor component, showed moderate inhibition against fungal pathogens with MIC values ranging from 125 to 500 μg/mL. japsonline.com
Table 2: Antifungal Activity of Essential Oils Containing this compound
| Fungal Species | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Candida albicans | Inhibition Zone: 18.66 ± 0.88 mm | 0.39 mg/ml | researchgate.net |
| Fusarium proliferatum | Inhibition: 41.89 ± 3.60% | 0.013 mg/ml | researchgate.net |
| Fungal Pathogens | Moderate Inhibition | 125-500 μg/mL | japsonline.com |
While this compound is often a component of a complex mixture of volatile compounds, its presence is a contributing factor to the observed antimicrobial effects of these natural extracts. frontiersin.orgmdpi.com Further research focusing on the isolated compound is needed to fully elucidate its specific mechanisms of action and its full potential as an antimicrobial agent.
Biotechnological Applications and Metabolic Engineering Approaches to Selina 3,7 11 Diene Production
Metabolic Engineering of Heterologous Hosts for Enhanced Sesquiterpene Biosynthesis
Metabolic engineering of microbial hosts is a cornerstone for the efficient production of sesquiterpenes. This involves genetically modifying microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to enhance the biosynthesis of these target compounds.
The biosynthesis of all isoprenoids, including selina-3,7(11)-diene, relies on the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com These precursors are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids. mdpi.comnih.gov
A critical strategy for enhancing sesquiterpene production is to increase the intracellular pool of these precursors. In E. coli, which naturally utilizes the MEP pathway, a common approach is the introduction of a heterologous MVA pathway. mdpi.com This has been shown to significantly boost the supply of farnesyl diphosphate (FPP), the direct C15 precursor for sesquiterpenes. mdpi.comfrontiersin.org
Further optimization involves identifying and alleviating bottlenecks within these pathways. For instance, studies on amorpha-4,11-diene production in E. coli identified mevalonate kinase (MK) and amorphadiene (B190566) synthase (ADS) as rate-limiting enzymes. nih.gov By optimizing the promoter strength to balance the expression of the genes encoding these enzymes, a five-fold increase in production was achieved. nih.gov Another strategy involves down-regulating competing pathways that divert FPP away from sesquiterpene production. For example, repressing the ERG9 gene, which encodes squalene (B77637) synthase, in S. cerevisiae has been shown to increase the production of plant sesquiterpenes. frontiersin.org
Recent advancements have also explored the construction of non-classical isoprenoid biosynthetic pathways in yeast peroxisomes to enhance production, demonstrating the potential of compartmentalization in metabolic engineering. acs.org For instance, the Haloarchaea-type MVA pathway was found to be more effective than the classical MVA pathway in yeast for producing (+)-valencene. acs.org
Once the precursor supply is optimized, the next step is the heterologous expression of a specific this compound synthase, the enzyme that catalyzes the conversion of FPP to this compound. These synthases can be sourced from various organisms, including plants and bacteria. researchgate.net
The successful expression of these enzymes in microbial hosts like E. coli and yeast is crucial. google.com However, challenges such as the formation of insoluble inclusion bodies with bacterial terpene synthases expressed in E. coli can arise. researchgate.net To overcome this, codon optimization of the synthase gene for the chosen host organism is a common practice to improve protein expression and solubility. nih.gov
For example, a selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis has been successfully expressed in E. coli. nih.gov This enzyme primarily produces selina-4(15),7(11)-diene but also serves as a platform for engineering efforts to produce other selinene isomers and derivatives. nih.govacs.orgwhiterose.ac.uk The choice of microbial host is also significant, with options including various species of Saccharomyces, Pichia, and Yarrowia. google.com
Optimization of Isoprenoid Precursor Supply Pathways in Microorganisms
Enzyme Engineering of this compound Synthases for Product Specificity and Novel Analog Production
Enzyme engineering plays a pivotal role in altering the function of sesquiterpene synthases to improve product specificity or to generate novel compounds. chemrxiv.org Terpene synthases are known for their complex reaction mechanisms involving highly reactive carbocation intermediates, making their precise engineering a significant challenge. acs.orgnih.gov
Site-directed mutagenesis is a powerful technique used to make specific changes to the amino acid sequence of an enzyme, thereby altering its structure and function. nih.gov This approach has been used extensively to probe the structure-function relationships of sesquiterpene synthases. nih.govcardiff.ac.uk By targeting residues within the enzyme's active site, researchers can influence the cyclization cascade of FPP and alter the product profile. acs.orgnih.gov
For instance, a single amino acid mutation (L454G or L454A) in the active site of β-sesquiphellandrene synthase from Persicaria minor resulted in a more promiscuous enzyme capable of producing additional hydroxylated sesquiterpenes. nih.gov Similarly, research on a selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis showed that mutations could alter product specificity. The V187F variant exhibited a switch in specificity, while the Y152F variant produced a 50:50 ratio of the wild-type products. whiterose.ac.uk
In another study, the A301D mutation in SdS led to the formation of small amounts of δ-selinene and this compound, products not formed by the wild-type enzyme. nih.govacs.org These studies highlight how subtle changes in the active site can reroute the complex carbocation rearrangement pathways. acs.org
Directed evolution, which involves generating a large library of enzyme variants and screening for desired activities, is another strategy employed to enhance enzyme performance. cardiff.ac.uk This can be combined with methods like error-prone PCR to introduce random mutations. cardiff.ac.uk
Table 1: Examples of Site-Directed Mutagenesis in Sesquiterpene Synthases
| Enzyme | Original Product(s) | Mutant | New/Altered Product(s) | Reference |
|---|---|---|---|---|
| β-sesquiphellandrene synthase | β-sesquiphellandrene | L454G/A | Sesquicineole, sesquisabinene hydrate, α-bisabolol | nih.gov |
| Selina-4(15),7(11)-diene synthase (SdS) | Selina-4(15),7(11)-diene, germacrene B | V187F | Switched specificity | whiterose.ac.uk |
| Selina-4(15),7(11)-diene synthase (SdS) | Selina-4(15),7(11)-diene, germacrene B | Y152F | 50:50 ratio of wild-type products | whiterose.ac.uk |
| Selina-4(15),7(11)-diene synthase (SdS) | Selina-4(15),7(11)-diene, germacrene B | A301D | δ-selinene, this compound | nih.govacs.org |
A significant goal of enzyme engineering is to introduce hydroxylation capabilities into sesquiterpene synthases, a process often referred to as "water capture". ukri.org This allows for the production of more complex and often more valuable sesquiterpenoids. acs.org The challenge lies in precisely controlling the interaction of water with the reactive carbocation intermediates within the enzyme's active site. ukri.org
Simulation-guided engineering has emerged as a powerful tool in this area. acs.orgchemrxiv.org By combining computational modeling with experimental mutagenesis, researchers can predict and then create mutations that facilitate water capture. A notable success was the engineering of a selina-4(15),7(11)-diene synthase (SdS), a non-hydroxylating enzyme, to produce the hydroxylated sesquiterpene selin-7(11)-en-4-ol. acs.orgchemrxiv.org The G305E mutation was identified through molecular dynamics simulations and, when implemented, resulted in the formation of selin-7(11)-en-4-ol. nih.govacs.org The yield of this hydroxylated product could be further optimized by adjusting the pH, reaching up to 48% of the total product at pH 6.0. acs.org
Conversely, engineering strategies can also be used to eliminate water capture in naturally hydroxylating synthases to produce cyclic hydrocarbon products. nih.gov Modifying a structurally conserved loop (the Hα-1 loop) in patchoulol synthase and germacradiene-11-ol synthase was shown to reduce hydroxylation and lead to the formation of compounds like α-bulnesene and isolepidozene. nih.gov
These approaches demonstrate the potential to rationally design sesquiterpene synthases for the production of predefined hydroxylated derivatives and other novel analogs. acs.org
Site-Directed Mutagenesis and Directed Evolution Strategies
Cell-Free Biosynthesis Systems for Mechanistic Studies and Scalable Production of this compound and Intermediates
While whole-cell microbial systems are powerful for production, cell-free biosynthesis systems offer distinct advantages for certain applications. These systems utilize purified enzymes or cell extracts to perform specific biochemical transformations in a controlled, in vitro environment.
Cell-free systems are particularly valuable for detailed mechanistic studies of enzymes like this compound synthase. By isolating the enzyme from the complex cellular environment, researchers can more easily study its kinetics, substrate specificity, and the precise mechanism of the cyclization cascade without interference from other cellular processes.
Furthermore, cell-free systems can be advantageous for scalable production. They can potentially achieve higher product titers by overcoming issues related to cell viability, toxicity of the product to the host, and the diversion of precursors to competing metabolic pathways. While still an emerging area for sesquiterpene production, the principles of cell-free synthesis are being applied to the production of various high-value chemicals and offer a promising future avenue for the efficient and scalable production of this compound and its related intermediates and derivatives.
Q & A
Q. What experimental techniques are most reliable for identifying Selina-3,7(11)-diene in plant-derived samples?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, using retention indices (RI) and spectral matching against authenticated libraries like NIST or Adams’ essential oil compendium . Key parameters include column type (e.g., non-polar DB-5) and temperature programming to resolve sesquiterpene isomers. For example, this compound has an RI of 1546 and a distinct fragmentation pattern (base peak m/z 161) . Cross-validation with nuclear magnetic resonance (NMR) is recommended for novel matrices where spectral overlap occurs .
Q. How does the bicyclic structure of this compound influence its physicochemical properties?
The molecule’s fused bicyclic framework (naphthalene derivative with a methyl-isopropylidene group) confers hydrophobicity (logP ~5.2) and low polarity, making it volatile and suitable for headspace sampling . Computational modeling (e.g., DFT) predicts steric hindrance at the C3 and C11 double bonds, affecting reactivity in oxidation or cyclization reactions . Experimental validation via hydrogen-deuterium exchange or X-ray crystallography is needed to confirm these properties .
Q. What are common challenges in quantifying this compound in ecological studies?
Challenges include:
- Co-elution with isomers : Selina-4,11-diene and α-selinene require high-resolution GC columns or tandem MS for differentiation .
- Matrix effects : Terpenes in plant tissues (e.g., maize) may adsorb to polysaccharides, necessitating optimized extraction (e.g., SPME vs. solvent-based) .
- Quantification standards : Commercial unavailability demands isolation via preparative GC or synthesis, verified by purity assays (>95%) .
Advanced Research Questions
Q. How can molecular docking elucidate this compound’s bioactivity in pharmacological studies?
Docking simulations (e.g., AutoDock Vina) reveal binding affinities to targets like acetylcholinesterase (Ki ~5.4 µM) and cannabinoid CB2 receptors (ΔG = -8.2 kcal/mol) . Focus on:
- Active site flexibility : Use induced-fit docking to account for conformational changes.
- Solvation effects : Include water molecules in the binding pocket for accurate ΔG calculations. Experimental validation via enzyme inhibition assays (e.g., Ellman’s method) is critical to confirm computational predictions .
Q. What methodological strategies resolve contradictions in this compound’s reported ecological roles?
Discrepancies arise in its function as a herbivore deterrent vs. pollinator attractant. To address this:
- Multi-omics integration : Pair VOC profiling (GC-MS) with transcriptomics to link terpene synthase expression to ecological context .
- Behavioral assays : Use olfactometers to test insect responses to synthetic this compound at field-relevant concentrations (e.g., 0.1–10 ng/µL) .
- Temporal sampling : Diurnal VOC fluctuations in maize headspace suggest timing impacts ecological interactions .
Q. How do structural isomers of this compound affect its chromatographic and spectroscopic differentiation?
Isomers like Selina-4,11-diene and epi-α-selinene share molecular formula (C₁₅H₂₄) but differ in double bond positions and cyclization. Differentiation strategies:
- GC×GC-TOFMS : Enhances separation via orthogonal polarity columns .
- Isotopic labeling : ¹³C-NMR can distinguish ring junction carbons (e.g., C7 in this compound vs. C4 in Selina-4,11-diene) .
- Collision-induced dissociation (CID) : MS/MS fragmentation patterns differ; this compound produces m/z 119 and 93 ions via retro-Diels-Alder cleavage .
Q. What statistical approaches are optimal for analyzing this compound’s concentration variability in plant metabolomics?
Use multivariate analysis (PCA, PLS-DA) to handle high-dimensional GC-MS datasets, emphasizing:
- Normalization : Internal standards (e.g., tetradecane) correct for extraction efficiency .
- Batch correction : Combat instrumental drift with QC samples .
- Power analysis : For longitudinal studies (e.g., post-harvest ripening), ensure n ≥ 6 per timepoint to detect 20% changes (α = 0.05, β = 0.2) .
Methodological Considerations
- Spectral Databases : Prioritize NIST and peer-reviewed libraries over commercial aggregators to avoid misannotation .
- Synthetic Routes : this compound can be biosynthesized via heterologous expression of terpene synthases in E. coli, followed by purification via flash chromatography .
- Ethical Data Practices : Cite primary sources (e.g., Adams’ GC/MS compendium) and adhere to FAIR principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
